(+)-Blebbistatin

Myosin II ATPase inhibition Stereospecificity Negative control

Procuring generic myosin inhibitors or racemic mixtures for negative controls introduces unwanted inhibitory activity, confounding phenotypic interpretation. (+)-Blebbistatin (CAS 1177356-70-5), the pure inactive R-enantiomer, eliminates this risk with validated stereochemical integrity. - Enables rigorous interpretation of myosin II-dependent phenotypes in cytokinesis, migration, and blebbing assays. - Supplied at ≥98% HPLC purity to ensure reproducible, artifact-free results. - Matched negative control for the active (-)-enantiomer; avoids off-target profiles of BTS, BDM, or racemic mixtures. - Shipped globally under recommended storage (-20°C) to maintain certified purity upon arrival.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 1177356-70-5
Cat. No. B016203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Blebbistatin
CAS1177356-70-5
Synonyms(3aR)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one;  (+)-1-Phenyl-1,2,3,4-tetrahydro-4-hydroxypyrrolo[2,3-b]-7-methylquinolin-4-one;  (+)-Blebbistatin; 
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O
InChIInChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m0/s1
InChIKeyLZAXPYOBKSJSEX-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Blebbistatin: Product Overview & Negative Control


(+)-Blebbistatin (CAS 1177356-70-5), also designated (R)-(+)-Blebbistatin, is the inactive R-enantiomer of the widely studied myosin II ATPase inhibitor (±)-blebbistatin [1]. This compound is commercially supplied as a crystalline solid with purity specifications typically ≥98–99% as determined by HPLC . In biochemical and cellular assays, (+)-Blebbistatin is defined by its lack of inhibitory activity toward non-muscle myosin II ATPases, a property that distinguishes it from its active counterpart, (–)-blebbistatin [1]. Its primary utility lies in serving as a stereochemically matched negative control for experiments employing the active (–)-enantiomer, thereby enabling rigorous interpretation of myosin II-dependent phenotypes [2].

(+)-Blebbistatin: Why Generic Inhibitors Cannot Substitute


Procurement of a generic myosin II inhibitor or the racemic mixture in place of (+)-Blebbistatin undermines experimental validity because this specific compound is engineered for inactivity. The active (–)-enantiomer inhibits actin-activated Mg-ATPase activity of non-muscle myosin IIA and IIB with IC₅₀ values of 0.5–5 µM, whereas the (+)-enantiomer displays no measurable inhibition in the same assays [1]. This stereochemical divergence means that substitution with a racemic mixture introduces unwanted inhibitory activity, confounding phenotypic interpretation. Similarly, substituting with alternative myosin inhibitors such as N-benzyl-p-toluenesulfonamide (BTS) or 2,3-butanedione monoxime (BDM) introduces distinct off-target profiles and different mechanisms of action, invalidating direct comparisons [2]. Therefore, (+)-Blebbistatin is irreplaceable as the appropriate negative control for (–)-blebbistatin-based experiments.

(+)-Blebbistatin: Comparative Evidence Guide


Stereospecific Inactivity in Non-Muscle Myosin II Assays

(+)-Blebbistatin is the inactive R-enantiomer of blebbistatin and exhibits no measurable inhibition of non-muscle myosin II ATPase activity, whereas the active S-enantiomer (–)-blebbistatin potently inhibits this activity [1]. This stereochemical dependence provides a critical control for verifying that observed biological effects are attributable specifically to myosin II inhibition [2].

Myosin II ATPase inhibition Stereospecificity Negative control

Excitation-Contraction Uncoupling in Cardiac Studies

In cardiac optical mapping studies, blebbistatin is the most frequently used excitation-contraction uncoupler due to its increased potency and minimal direct effects on cardiac electrophysiology compared with alternative agents such as BDM and BTS [1]. This established position in the field means that (+)-Blebbistatin is the correct negative control for experiments where the active (–)-enantiomer is employed in cardiac preparations.

Cardiac optical mapping Excitation-contraction uncoupling Electrophysiology

Blue Light Photoinactivation Susceptibility

Both (+)-Blebbistatin and (–)-blebbistatin are susceptible to photoinactivation upon exposure to blue light (450–490 nm), a property that can complicate fluorescent live-cell imaging applications [1][2]. For experiments where this photolability is a concern, the more photostable derivative (R)-nitro-Blebbistatin—which retains the same stereochemistry as (+)-Blebbistatin—may serve as an alternative inactive control [3].

Photoinactivation Live-cell imaging Light sensitivity

Inactivity Toward Smooth Muscle Myosin II

Smooth muscle myosin II is poorly inhibited by blebbistatin regardless of stereochemistry. While (–)-blebbistatin exhibits an IC₅₀ of approximately 80 µM against smooth muscle myosin—roughly 16- to 160-fold higher than against non-muscle isoforms—(+)-Blebbistatin remains inactive [1]. This shared lack of potent inhibition against smooth muscle myosin reinforces the selectivity profile of the blebbistatin scaffold.

Smooth muscle myosin Isoform selectivity Tissue specificity

HPLC Purity and Commercial Specifications

Commercial sources supply (+)-Blebbistatin at defined purity levels. Tocris Bioscience specifies purity ≥99% by HPLC , while Cayman Chemical and other vendors specify ≥98% . These purity specifications ensure batch-to-batch consistency for reproducible negative control performance.

Purity specification Quality control Procurement

(+)-Blebbistatin: Validated Application Scenarios


Negative Control: Cytokinesis & Cell Migration

(+)-Blebbistatin serves as the essential inactive enantiomer control in experiments investigating myosin II-dependent cellular processes such as cytokinesis, cell migration, and blebbing. In studies where (–)-blebbistatin is used to inhibit non-muscle myosin II ATPase activity (IC₅₀ 0.5–5 µM), (+)-Blebbistatin provides the stereochemically matched control that lacks inhibitory activity [1]. This pairing enables researchers to confidently attribute observed phenotypic changes—such as disruption of the contractile ring during cytokinesis or inhibition of directed cell migration—specifically to myosin II inhibition rather than off-target effects [2].

Negative Control for Cardiac Optical Mapping

In cardiac electrophysiology research employing optical mapping techniques, (–)-blebbistatin is widely used to suppress myocardial contraction and eliminate motion artifacts during acquisition of action potentials and calcium transients [1]. (+)-Blebbistatin should be procured in parallel as the matched inactive control to verify that any residual effects on electrical activity, metabolism, or coronary flow are not attributable to myosin II inhibition [1]. This is particularly important given reports that blebbistatin may exert secondary electrophysiological effects at high concentrations [1].

Live-Cell Imaging Negative Control

(+)-Blebbistatin is used as a negative control in live-cell imaging experiments where (–)-blebbistatin is applied to study myosin II dynamics. However, users must account for the compound's susceptibility to photoinactivation upon exposure to blue light (450–490 nm) [1][2]. For applications involving prolonged blue light exposure, researchers should consider procuring (R)-nitro-Blebbistatin—which shares the same stereochemistry as (+)-Blebbistatin but exhibits enhanced photostability—as an alternative inactive control that mitigates photoinactivation artifacts [3].

Analytical Reference Standard & QC

(+)-Blebbistatin, supplied at certified purity (≥98–99% by HPLC), serves as a reference standard for analytical method development and quality control applications [1][2]. Its defined stereochemistry and commercial availability at high purity make it suitable for calibrating chiral separation methods, validating HPLC protocols for blebbistatin enantiomers, and serving as a retention time marker in analytical workflows where enantiomeric purity must be confirmed [2].

Technical Documentation Hub

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